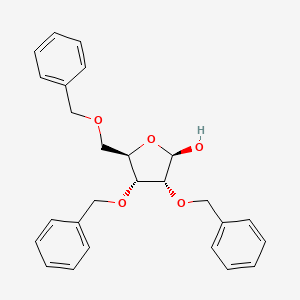

2,3,5-Tri-O-benzyl-beta-D-ribofuranose

Descripción general

Descripción

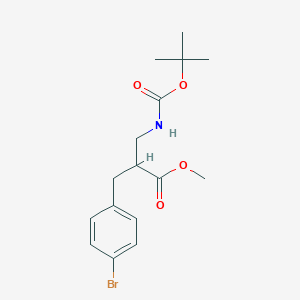

2,3,5-Tri-O-benzyl-beta-D-ribofuranose is a key intermediate in the synthesis of various nucleoside derivatives, which are of significant interest due to their potential biological activities. The compound serves as a protected form of ribofuranose, where the benzyl groups shield the hydroxyl functionalities from unwanted reactions during chemical synthesis, allowing for selective modifications .

Synthesis Analysis

The synthesis of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose and its derivatives has been approached through various methods. One efficient method involves the use of [catecholato(2−)-O,O']oxotitanium and trifluoromethanesulfonic anhydride for the stereoselective synthesis of beta-D-ribofuranosides . Another approach describes a simple 3-step synthesis starting from D-ribose, which is methylated and then benzoylated, followed by acetolysis to yield the desired product . Additionally, efficient access to related compounds, such as methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside, has been demonstrated, which are useful for constructing 2'-C-branched ribonucleosides . Synthesis of the cyanide derivative of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose has also been reported using phase transfer reaction techniques .

Molecular Structure Analysis

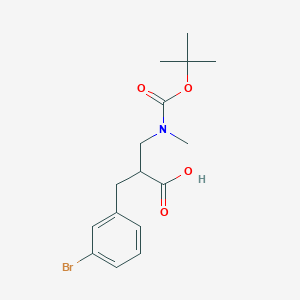

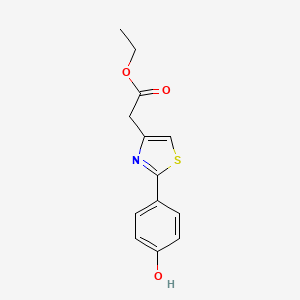

The molecular structure of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose and its derivatives is characterized by the presence of the ribofuranose ring, which is a five-membered sugar ring with oxygen as one of the ring members. The benzyl groups are attached to the 2, 3, and 5 positions of the ribofuranose ring, providing steric protection and influencing the reactivity of the molecule .

Chemical Reactions Analysis

This compound undergoes various chemical reactions to yield a wide range of nucleoside analogs. For instance, it can react with silylated nucleophiles to produce beta-D-ribofuranosides , or with potassium cyanide in a phase transfer reaction to yield ribofuranosyl cyanide . It can also be used to synthesize C-nucleosides, which have shown potential antiviral and antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose derivatives are influenced by the protective benzyl groups. These groups increase the molecule's stability and resistance to hydrolysis, making it suitable for use in organic synthesis. The solubility, melting point, and reactivity of these compounds can vary depending on the nature and position of substituents on the ribofuranose ring .

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

- 2,3,5-Tri-O-benzyl-beta-D-ribofuranose is crucial in the stereoselective synthesis of α-D- and β-D-ribofuranosides. For example, α-D-Ribofuranosides can be synthesized from 2,3,5-tri-O-benzyl-1-O-iodoacetyl-D-ribofuranose and trimethylsilylated nucleophiles using silver salts in the presence of lithium perchlorate. Similarly, β-D-ribofuranosides are prepared predominantly in high yields by reactions involving this compound (Shimomura & Mukaiyama, 1994).

Glycosylation of Alcohols

- Catalytic glycosylation of alcohols using 2,3,5-tri-O-benzyl-D-ribofuranose results in the production of various β-ribofuranosides with high yields and stereoselectivity. This process exhibits reversed stereoselectivity in the presence of lithium perchlorate (Uchiro & Mukaiyama, 1996).

Synthesis of Nucleosides and Nucleotides

- 2,3,5-Tri-O-benzyl-D-ribofuranose plays a significant role in the synthesis of various nucleosides and nucleotides. For instance, ribosylation of certain compounds with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose leads to the formation of novel ribosides, which are key in the development of potential antibacterial and antifungal chemotherapeutics (Khalil, 2005).

Synthesis of C-Nucleosides

- This compound is also used in the synthesis of C-nucleosides, which are synthesized through the coupling with metallic salts of aromatic heterocycles. The resulting β-C-nucleosides have significant potential applications, including in the synthesis of β-C-deoxynucleosides (Yokoyama et al., 1997).

Antiviral Applications

- Direct glycosylation techniques involving 2,3,5-Tri-O-benzyl-D-ribofuranose have led to the synthesis of nucleosides with significant antiviral activity. For example, glycosylation of the trimethylsilyl derivative of certain compounds with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose results in nucleosides showing considerable antiviral activity against herpes and measles viruses (Revankar et al., 1981).

Novel Reductive Cleavage and Structural Elucidation

- The use of 2,3,5-Tri-O-benzyl-β-D-ribofuranosyl fluoride, a derivative, leads to novel intramolecular C-arylation products and reductive cleavage of the ribofuranosyl ring, which are important in structural elucidation of certain compounds (Araki et al., 1989).

Mecanismo De Acción

Target of Action

2,3,5-Tri-O-benzyl-beta-D-ribofuranose is a ribose-derived compound used in nucleoside synthesis . It is primarily targeted towards the creation of artificial nucleotides .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .

Biochemical Pathways

The biochemical pathway involved in the action of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose is the synthesis of artificial nucleotides. This process is crucial for the development of various pharmaceuticals and research applications .

Result of Action

The result of the action of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose is the formation of artificial nucleotides. These nucleotides can be used in a variety of applications, including the development of new pharmaceuticals and in various research contexts .

Action Environment

The action of 2,3,5-Tri-O-benzyl-beta-D-ribofuranose can be influenced by various environmental factors. For instance, the compound is soluble in chloroform , and its stability can be affected by temperature and the presence of other chemicals . Therefore, it is crucial to store the compound in cool, dry conditions in well-sealed containers .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-VEYUFSJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724580 | |

| Record name | 2,3,5-Tri-O-benzyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89361-52-4 | |

| Record name | 2,3,5-Tri-O-benzyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)

![2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide](/img/structure/B3030307.png)